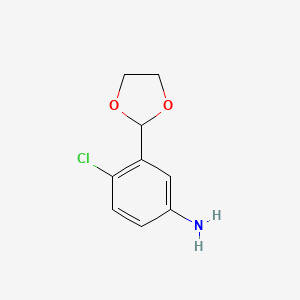

4-Chloro-3-(1,3-dioxolan-2-yl)-aniline

Description

4-Chloro-3-(1,3-dioxolan-2-yl)-aniline (CID 14496299) is an aromatic amine derivative with a molecular formula of C₉H₁₀ClNO₂. Its structure comprises an aniline moiety substituted with a chlorine atom at the 4-position and a 1,3-dioxolane ring at the 3-position . The SMILES notation is C1COC(O1)C2=C(C=CC(=C2)N)Cl, and its InChIKey (VEUGZCWVUPYQOB-UHFFFAOYSA-N) confirms stereochemical uniqueness . Predicted collision cross-section (CCS) values for adducts range from 139.4 Ų ([M+H]⁺) to 152.3 Ų ([M+Na]⁺), suggesting moderate molecular compactness .

Properties

IUPAC Name |

4-chloro-3-(1,3-dioxolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUGZCWVUPYQOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127228-76-6 | |

| Record name | 4-chloro-3-(1,3-dioxolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline typically involves the reaction of 4-chloroaniline with a dioxolane derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of chloro-substituted anilines on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The dioxolane moiety can impart unique pharmacokinetic properties, making it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(1,3-dioxolan-2-yl)-aniline involves its interaction with specific molecular targets. The chloro and dioxolane groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations :

Substituent Effects: Halogen vs. Electron-Withdrawing Groups: The chloro substituent in the target compound offers moderate electronic effects compared to bromine (higher steric bulk) or trifluoromethyl (strong electron withdrawal) . Dioxolane vs.

Synthetic Efficiency: The bromo analog (96% yield) and trifluoromethyl derivative (98% yield) are synthesized via reductive methods (Fe/ammonium chloride or Fe nanoparticles/NaBH₄), suggesting robust protocols for halogenated anilines . The absence of synthesis data for the target compound implies opportunities for method adaptation from these analogs.

Applications :

- Trifluoromethyl derivatives (e.g., ) are intermediates in agrochemicals due to CF₃’s metabolic stability.

- Benzoxazole-containing anilines (e.g., ) may serve as fluorescent probes or pharmacophores.

- The dioxolane group in the target compound could mimic protecting groups in prodrug design, though experimental validation is needed .

Biological Activity

4-Chloro-3-(1,3-dioxolan-2-yl)-aniline is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a chlorine atom at the 4-position of a benzene ring and a 1,3-dioxolane moiety linked to the aniline group at the 3-position. This unique structural arrangement contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Protein Binding : The compound can bind to specific proteins, altering their functions and leading to various biological effects.

- Enzyme Modulation : It acts as either an inhibitor or activator of enzymes, impacting metabolic pathways crucial for cellular functions.

- Nucleic Acid Interaction : The compound may interact with DNA or RNA, influencing gene expression and cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities across various domains:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits antibacterial and antifungal properties, making it a candidate for developing new antibiotics. |

| Anticancer | Potential to inhibit tumor growth and induce apoptosis in cancer cells through enzyme modulation. |

| Anti-inflammatory | Demonstrates anti-inflammatory effects by modulating inflammatory pathways in cellular models. |

| Analgesic | Serves as a precursor in synthesizing derivatives with potential analgesic properties. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Activity : A study identified that compounds similar to this compound exhibited significant inhibition of cell proliferation in acute myeloid leukemia (AML) cell lines. The mechanism involved disruption of tubulin dynamics leading to mitotic arrest and differentiation .

- Antimicrobial Properties : Research has shown that derivatives of this compound possess notable antibacterial and antifungal activities. For instance, derivatives were tested against various pathogens, demonstrating efficacy comparable to established antibiotics.

- Biocatalysis Applications : The compound is utilized in biocatalytic processes for synthesizing chiral drug intermediates with high selectivity. This application is crucial for producing enantiomerically pure pharmaceuticals, enhancing therapeutic efficacy while minimizing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.